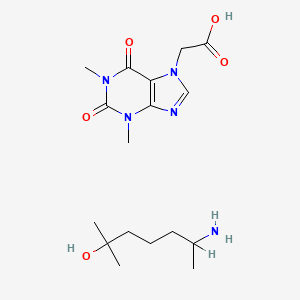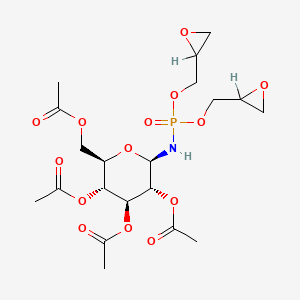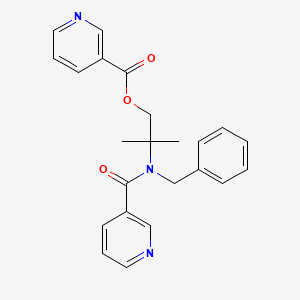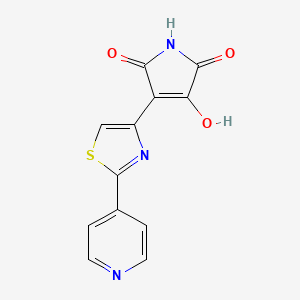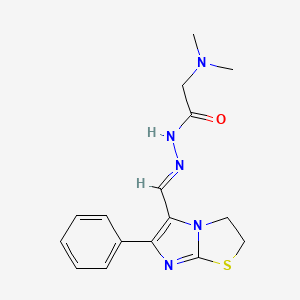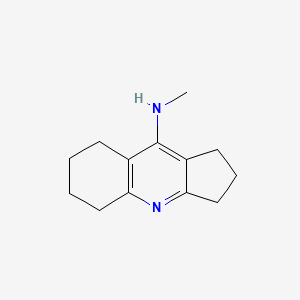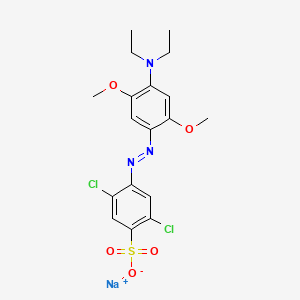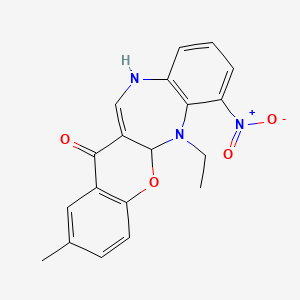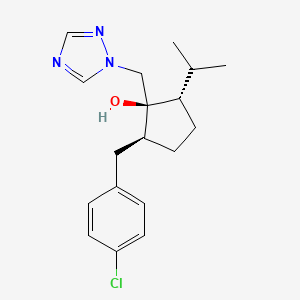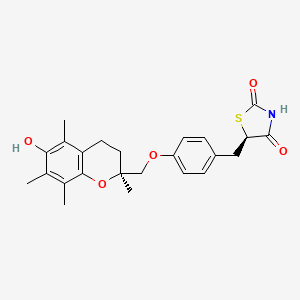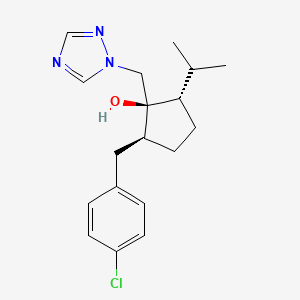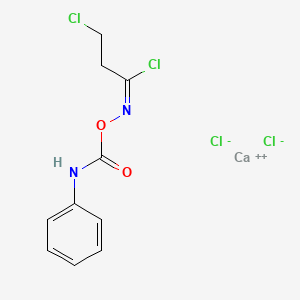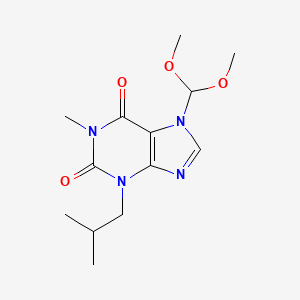
1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
Métodos De Preparación
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Purine-2,6-dione, 3,7-dihydro-7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3-butyl-3,7-dihydro-7-(2-methylpropyl)-: This compound has a similar purine ring structure but differs in the substituents attached to the ring.
3,7-Dihydro-7-(2-hydroxy-2-methylpropyl)-1-methyl-1H-purine-2,6-dione: This compound has a hydroxyl group instead of a dimethoxymethyl group, leading to different chemical and biological properties.
Propiedades
Número CAS |
132560-17-9 |
|---|---|
Fórmula molecular |
C13H20N4O4 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
7-(dimethoxymethyl)-1-methyl-3-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-8(2)6-16-10-9(11(18)15(3)12(16)19)17(7-14-10)13(20-4)21-5/h7-8,13H,6H2,1-5H3 |
Clave InChI |
UVKPCTJTHWZPKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


